Cyclopentene, 3,5-dibromo-, cis-
Overview
Description
Cyclopentene, 3,5-dibromo-, cis- is an organic compound with the molecular formula C5H6Br2. It is a derivative of cyclopentene, where two bromine atoms are attached to the 3rd and 5th positions of the cyclopentene ring in a cis configuration. This compound is a type of di-substituted cycloalkene, which exhibits stereoisomerism due to the spatial arrangement of the substituents on the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 3,5-dibromo-, cis- can be achieved through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br2) to cyclopentene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of bromine atoms across the double bond of cyclopentene, resulting in the formation of the cis isomer .
Industrial Production Methods
Industrial production of Cyclopentene, 3,5-dibromo-, cis- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the selective formation of the cis isomer. The use of high-purity reagents and optimized reaction parameters is crucial to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 3,5-dibromo-, cis- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form cyclopentadiene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Major Products Formed
Substitution: Formation of cyclopentene derivatives with different substituents replacing the bromine atoms.
Elimination: Formation of cyclopentadiene or its derivatives.
Oxidation: Formation of diols or other oxygenated compounds.
Scientific Research Applications
Cyclopentene, 3,5-dibromo-, cis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentene, 3,5-dibromo-, cis- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms makes the compound susceptible to nucleophilic substitution and elimination reactions. The cyclic bromonium ion intermediate formed during bromination is a key feature in its reactivity, leading to anti-addition products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene, 3,5-dibromo-, trans-: The trans isomer of the compound with bromine atoms on opposite faces of the ring.
1,2-Dibromocyclopentane: A di-substituted cyclopentane with bromine atoms at the 1st and 2nd positions.
Cyclopentene, 3-bromo-: A mono-substituted cyclopentene with a single bromine atom at the 3rd position.
Uniqueness
Cyclopentene, 3,5-dibromo-, cis- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The cis configuration of the bromine atoms imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds .
Properties
IUPAC Name |
(3S,5R)-3,5-dibromocyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2/c6-4-1-2-5(7)3-4/h1-2,4-5H,3H2/t4-,5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAJVSSDORNOIX-SYDPRGILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449697 | |
Record name | Cyclopentene, 3,5-dibromo-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-70-9 | |
Record name | rel-(3R,5S)-3,5-Dibromocyclopentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17040-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentene, 3,5-dibromo-, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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